molecular formula C14H29N3O7 B605879 Azido-PEG7-alcohol CAS No. 1274892-60-2

Azido-PEG7-alcohol

Cat. No. B605879
M. Wt: 351.4
InChI Key: IKLKCSJOBKMTTI-UHFFFAOYSA-N
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Description

Azido-PEG7-alcohol is a PEG-based PROTAC linker . It contains an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Azido-PEG7-alcohol can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .


Molecular Structure Analysis

The molecular weight of Azido-PEG7-alcohol is 351.4 g/mol and its molecular formula is C14H29N3O7 .


Chemical Reactions Analysis

The azide group in Azido-PEG7-alcohol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG7-alcohol is soluble in water, DMSO, DCM, and DMF .

Scientific Research Applications

Bioconjugation and Click Chemistry

Scientific Field:

Biochemistry and Chemical Biology

Summary:

Azido-PEG7-alcohol is used in bioconjugation studies due to its dual functionality. The azide group allows for selective reactions with alkynes, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) via Click Chemistry . This versatile method enables the covalent linkage of two distinct biologically active moieties to a single PEG chain.

Experimental Procedure:

    Synthesis of Azido-PEG7-alcohol

    • Overall yield: 33% .

    Click Chemistry Reaction

    • Form a stable triazole linkage between the azide and alkyne groups .

Results:

  • Stable triazole linkages formed, allowing for orthogonal bioconjugation strategies .

Drug Delivery Systems

Scientific Field:

Pharmaceutical Sciences

Summary:

Azido-PEG7-alcohol can be incorporated into drug delivery systems to enhance solubility, stability, and circulation time. It shields nanoparticles from serum proteins, preventing immune system detection and enabling specific tumor targeting via the enhanced permeation and retention (EPR) effect.

Experimental Procedure:

Results:

  • Enhanced tumor targeting .

Imaging Agents

Scientific Field:

Medical Imaging and Radiology

Summary:

Azido-PEG7-alcohol can be functionalized with imaging probes (e.g., fluorophores, radionuclides) for targeted imaging applications.

Experimental Procedure:

Results:

  • Potential applications in cancer diagnosis and monitoring .

Surface Modification of Nanoparticles

Scientific Field:

Materials Science and Nanotechnology

Summary:

Azido-PEG7-alcohol can modify the surface of nanoparticles, enhancing their stability and biocompatibility.

Experimental Procedure:

Results:

  • Reduced nonspecific interactions .

Safety And Hazards

Azido-PEG7-alcohol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O7/c15-17-16-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-18/h18H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKCSJOBKMTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG7-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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